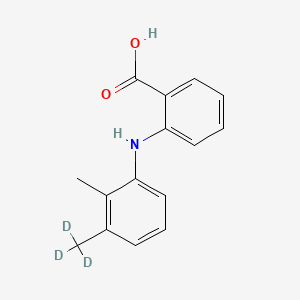

Mefenamic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

244.30 g/mol |

IUPAC Name |

2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3 |

InChI Key |

HYYBABOKPJLUIN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Mefenamic Acid-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mefenamic Acid-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid. This document outlines its core physicochemical properties, analytical methodologies, and its application in research and development.

Core Physicochemical Data

This compound serves as a stable isotope-labeled internal standard for the quantitative analysis of Mefenamic Acid in various biological matrices. Its key identifiers and properties are summarized below.

| Parameter | Value | References |

| CAS Number | 1189707-81-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₂D₃NO₂ | [1][4][5][6][7] |

| Molecular Weight | 244.30 g/mol | [1][2][4][5] |

| Alternate Names | 2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3, Mefacit-d3, Mephenamic Acid-d3 | [2] |

| Purity | ≥98% | [2] |

Experimental Protocols

This section details a standard protocol for the quantification of mefenamic acid in plasma samples using this compound as an internal standard (IS).

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (concentration of 50 ng/mL).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Mefenamic Acid: m/z 240.1 → 196.1

-

This compound (IS): m/z 243.1 → 199.1

-

-

Data Analysis: The concentration of mefenamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for quantitative analysis and the metabolic pathway of mefenamic acid.

Caption: Workflow for LC-MS/MS quantification of mefenamic acid.

Caption: Primary metabolic pathway of mefenamic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:1189707-81-0 | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound (major) | LGC Standards [lgcstandards.com]

- 7. This compound | Axios Research [axios-research.com]

Mefenamic Acid-d3 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic Acid-d3 is the deuterated analog of Mefenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID). In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves as an invaluable tool. Its primary application lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of mefenamic acid in biological matrices. The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard to ensure the accuracy and precision of analytical methods. This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and visual workflows.

Core Applications in Research

The principal use of this compound in a research setting is as an internal standard (IS) in bioanalytical methods, most commonly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known concentration of the deuterated standard to unknown samples allows for the accurate quantification of the non-deuterated (endogenous) mefenamic acid. This is because the deuterated standard behaves almost identically to the analyte during sample preparation (e.g., extraction) and chromatographic separation, thus compensating for any variability in these steps.

Beyond its role as an internal standard, this compound can also be utilized in:

-

Pharmacokinetic (PK) studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of mefenamic acid in vivo.

-

Metabolic profiling: To help identify and quantify metabolites of mefenamic acid.

-

Analytical method development and validation: As a reference compound to establish the performance characteristics of a new analytical method.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated high-throughput LC-MS/MS method for the determination of mefenamic acid in rat plasma using Mefenamic Acid-d4 as an internal standard[1].

Table 1: Linearity and Sensitivity of the LC-MS/MS Method [1]

| Parameter | Value |

| Linearity Range | 20.659 to 20067.772 ng/mL |

| Correlation Coefficient (r²) | > 0.9995 |

| Lower Limit of Quantification (LLoQ) | 20.659 ng/mL |

| LLoQ Accuracy (% Nominal) | 95.2% |

| LLoQ Precision (% CV) | 3.5% |

Table 2: Accuracy and Precision of the LC-MS/MS Method [1]

| Quality Control Sample | Concentration (ng/mL) | Intra-batch Accuracy (% Nominal) | Intra-batch Precision (% CV) | Inter-batch Accuracy (% Nominal) | Inter-batch Precision (% CV) |

| LLoQ QC | 413.180 | 95.2 | 3.5 | 96.1 | 4.2 |

| LQC | 1220.760 | 98.5 | 2.8 | 97.9 | 3.6 |

| MQC-I | 34779.500 | 101.2 | 1.9 | 100.5 | 2.5 |

| MQC-II | 194765.200 | 99.8 | 2.1 | 100.1 | 2.8 |

| HQC | 295625.750 | 100.7 | 1.5 | 101.0 | 2.0 |

Experimental Protocols

Bioanalytical Method for Mefenamic Acid in Rat Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of mefenamic acid in rat plasma using Mefenamic Acid-d4 as an internal standard, based on a validated high-throughput method[1].

4.1.1. Materials and Reagents

-

Mefenamic Acid reference standard

-

Mefenamic Acid-d4 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Rat plasma (blank)

4.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1000 µg/mL): Prepare stock solutions of mefenamic acid and Mefenamic Acid-d4 in methanol.

-

Working Solutions: Dilute the stock solutions in 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (1000 ng/mL): Prepare a daily working solution of Mefenamic Acid-d4.

4.1.3. Sample Preparation (Protein Precipitation)

-

Spike 100 µL of blank rat plasma with the appropriate working solutions of mefenamic acid to prepare calibration standards and QC samples.

-

Add the internal standard working solution to each sample.

-

Transfer the mixture to a 96-well plate containing 0.1% formic acid in acetonitrile.

-

Vortex the plate to precipitate plasma proteins.

-

Collect the filtrate under a vacuum.

-

Evaporate the filtrate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.4. LC-MS/MS Instrumentation and Conditions [1]

-

Liquid Chromatography System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A tandem mass spectrometer.

-

Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm particle size).

-

Mobile Phase: Isocratic mixture of 2 mM ammonium formate (with 0.1% formic acid) and acetonitrile (30:70 v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40.0 ± 2.0°C.

-

Injection Volume: 2 µL.

-

Ionization Mode: Positive ionization.

-

Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Mefenamic Acid Metabolic Pathway

Caption: Metabolic pathway of Mefenamic Acid.

Experimental Workflow for Bioanalytical Method

Caption: Bioanalytical workflow for Mefenamic Acid quantification.

Conclusion

This compound is an essential tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its use as a stable isotope-labeled internal standard significantly enhances the reliability and accuracy of quantitative methods for mefenamic acid. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical assays. The visualized metabolic pathway and experimental workflow offer a clear and concise understanding of the processes involved in mefenamic acid research. As analytical techniques continue to advance, the role of deuterated standards like this compound will remain critical in generating high-quality data for drug development and scientific discovery.

References

Mefenamic Acid-d3: A Technical Guide to the Certificate of Analysis

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Mefenamic Acid-d3 is a critical document. It provides assurance of the identity, purity, and quality of the material, which is essential for the accuracy and reliability of analytical data in preclinical and clinical studies. This in-depth guide explains the key components of a typical this compound CoA, including data presentation, detailed experimental protocols, and workflow visualizations.

Data Presentation: Summary of a Typical Certificate of Analysis

The quantitative data from a this compound CoA is summarized below. These tables provide a clear and structured overview of the product's specifications and the results of the quality control tests.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | Varies by supplier |

| CAS Number | 1189707-81-0[1] |

| Molecular Formula | C₁₅H₁₂D₃NO₂[2] |

| Molecular Weight | 244.30 g/mol [1] |

| Appearance | White to off-white solid[3] |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Quality Control Data

| Test | Method | Specification | Result |

| Identity | |||

| ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| MS (ESI-) | Mass Spectrometry | Conforms to structure | Conforms |

| Purity | |||

| HPLC | High-Performance Liquid Chromatography | ≥ 98% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.7% |

| Physical Properties | |||

| Melting Point | Melting Point Apparatus | ~230-231 °C | 230.5 °C |

| Residual Solvents | |||

| GC-HS | Gas Chromatography - Headspace | Meets USP <467> requirements | Complies |

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols offer insight into how the quality of this compound is assessed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components like ammonium acetate)[5]

Procedure:

-

Mobile Phase Preparation: A typical mobile phase is a mixture of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to improve peak shape), in an isocratic or gradient elution. For example, a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v) can be used.[6][7]

-

Standard and Sample Preparation:

-

A standard solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

The sample solution is prepared similarly.

-

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC.

-

Ionization: Electrospray ionization in negative mode (ESI-) is commonly used for Mefenamic Acid.[5]

-

Mass Analysis:

-

For identity confirmation, the mass spectrum is examined for the presence of the deprotonated molecule [M-H]⁻ at m/z 243.3.

-

For isotopic purity, the relative intensities of the ions corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and to verify the position of deuterium labeling.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: A small amount of the this compound is dissolved in the deuterated solvent.

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Analysis: The spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Mefenamic Acid molecule. The absence or significant reduction of the signal corresponding to the deuterated position confirms the labeling. For this compound, where the methyl group is deuterated, the singlet corresponding to these protons will be absent.[8]

Visualizations

The following diagrams illustrate the logical workflow of the Certificate of Analysis and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Axios Research [axios-research.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Synthesis and Isotopic Purity of Mefenamic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Mefenamic Acid-d3. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid is a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis.

Synthetic Pathway

The most common and efficient method for the synthesis of this compound involves a copper-catalyzed Ullmann condensation reaction. This reaction couples a deuterated aromatic amine, 2,3-dimethylaniline-d3, with an activated benzoic acid derivative, typically 2-chlorobenzoic acid. The introduction of the three deuterium atoms is achieved by utilizing 2,3-dimethylaniline in which one of the methyl groups is perdeuterated (-CD3).

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This section details a representative experimental protocol for the synthesis of this compound via an Ullmann condensation reaction.

Materials:

-

2-Chlorobenzoic acid

-

2,3-Dimethylaniline-d3 (isotopic purity ≥ 98%)

-

Potassium carbonate (K2CO3), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na2SO4), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 2,3-dimethylaniline-d3 (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chlorobenzoic acid).

-

Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is crucial for its application as an internal standard. The primary analytical techniques for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.

Data Presentation:

The following table summarizes the expected mass spectral data for this compound, assuming a high level of isotopic enrichment.

| Isotopologue | Chemical Formula | Exact Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | C15H15NO2 | 241.1103 | < 1.0 |

| d1 | C15H14DNO2 | 242.1166 | < 1.0 |

| d2 | C15H13D2NO2 | 243.1228 | < 2.0 |

| d3 (target) | C15H12D3NO2 | 244.1291 | > 95.0 |

Experimental Protocol: LC-MS Analysis

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is employed. The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compound.

-

Data Analysis: The isotopic distribution is determined by integrating the peak areas of the different isotopologue clusters in the mass spectrum. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be utilized to confirm the position and extent of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the deuterated methyl group will be absent or significantly reduced in intensity compared to the non-deuterated methyl group and the aromatic protons.

-

²H NMR: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms in the -CD3 group, confirming their presence.

Data Presentation:

The following table outlines the expected ¹H NMR chemical shifts for Mefenamic Acid. The absence or significant reduction of the signal at ~2.1 ppm in this compound would confirm deuteration at one of the methyl positions.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.6 - 7.9 | m |

| NH | ~9.5 | s (broad) |

| CH3 | ~2.3 | s |

| CH3 (or CD3) | ~2.1 | s (or absent) |

Mechanism of Action: COX Inhibition

Mefenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

The signaling pathway can be represented as follows:

Caption: Mefenamic Acid's inhibition of the COX pathway.

By blocking the action of COX-1 and COX-2, Mefenamic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. The deuteration in this compound does not alter this fundamental mechanism of action.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Mefenamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Mefenamic Acid-d3. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the biological context of its parent compound.

Core Physical and Chemical Properties

This compound is the deuterated analog of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling is a valuable tool in pharmacokinetic and metabolic studies.

General Characteristics

| Property | Value | Source |

| Chemical Name | 2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3 | [1] |

| Synonyms | Mefacit-d3, Mefenacid-d3, Mephenamic Acid-d3 | [1] |

| CAS Number | 1189707-81-0 | [1] |

| Appearance | Light Yellow Solid | [2] |

| Storage | 2-8°C, in a refrigerator, sealed away from moisture. | [2][3] |

Quantitative Physical and Chemical Data

| Property | This compound | Mefenamic Acid (for reference) | Source |

| Molecular Formula | C₁₅H₁₂D₃NO₂ | C₁₅H₁₅NO₂ | [1][4] |

| Molecular Weight | 244.30 g/mol | 241.29 g/mol | [1][5] |

| Melting Point | Not explicitly available | 230-231 °C | [5][6] |

| Boiling Point | Not explicitly available | ~398.8 °C | [5] |

Solubility Profile

Mefenamic Acid is known for its poor solubility in water and better solubility in organic solvents. This compound is expected to have a similar solubility profile.

| Solvent | Solubility of Mefenamic Acid | Temperature | Source |

| Water | Practically insoluble | Ambient | [7] |

| Ethanol | Moderately soluble | Ambient | [7] |

| Chloroform | Slightly soluble | Ambient | [7] |

| Ether | Slightly soluble | Ambient | [7] |

| N,N-dimethylacetamide (DMA) | High | 298-323 K | [7][8] |

| N,N-dimethylformamide (DMF) | High | 298-323 K | [7][8] |

| Ethyl acetate | High | 298-323 K | [7][8] |

| Propanone (Acetone) | High | 298-323 K | [7][8] |

| Propan-2-ol (IPA) | Moderate | 298-323 K | [7][8] |

| Hexane | Poor | 298-323 K | [7][8] |

| Heptane | Poor | 298-323 K | [7][8] |

| Cyclohexane | Poor | 298-323 K | [7][8] |

| Dilute alkali hydroxides | Soluble | Ambient | [7] |

Spectroscopic Data

Detailed spectral data for this compound is not widely published. However, the spectra will be very similar to that of Mefenamic Acid, with characteristic shifts in regions corresponding to the deuterated positions. Below are the expected key spectral features based on the non-deuterated compound.

Infrared (IR) Spectroscopy

The IR spectrum of Mefenamic Acid is characterized by the following absorption bands. The spectrum for this compound would be very similar, with potential slight shifts in the fingerprint region.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3310-3345 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=C Stretch (Aromatic) | ~1600-1450 |

| N-H Bend | ~1570-1580 |

| C-O Stretch | ~1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will be nearly identical to those of Mefenamic Acid, with the key difference being the absence of signals from the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum for carbons adjacent to the deuterated sites.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 244.30, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of Mefenamic Acid, with fragments showing a mass shift corresponding to the presence of deuterium atoms.

Experimental Protocols

A variety of analytical methods are employed for the characterization and quantification of Mefenamic Acid. These methods are directly applicable to this compound, often used as an internal standard in such assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of Mefenamic Acid in pharmaceutical formulations.

-

Method: Isocratic Reversed-Phase HPLC[9]

-

Column: C18 column (e.g., 4.6 mm x 25 cm)[9]

-

Mobile Phase: A filtered and degassed mixture of acetonitrile, a buffer solution (e.g., 50 mM monobasic ammonium phosphate adjusted to pH 5.0), and tetrahydrofuran (e.g., in a 23:20:7 ratio).[9]

-

Flow Rate: Approximately 1 mL/min.[9]

-

Detection: UV detector at 254 nm.[9]

-

Procedure: A standard solution of known concentration and a sample solution are prepared in the mobile phase. Equal volumes (e.g., about 10 µL) of the standard and sample solutions are injected into the chromatograph. The peak responses are recorded and compared to determine the concentration of the analyte.[9]

Thin-Layer Chromatography (TLC)

TLC provides a simpler, alternative method for the analysis of Mefenamic Acid.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9.0:0.1, v/v).

-

Detection: Densitometric evaluation at 320 nm.

-

Procedure: A standard solution of Mefenamic Acid is prepared in a suitable solvent like chloroform. The solution is applied to the TLC plate, which is then developed in the mobile phase. The resulting spots are visualized under UV light, and their Rƒ values are calculated.

UV-Visible Spectrophotometry

Spectrophotometry can be used for the quantitative determination of Mefenamic Acid.

-

Solvent: A suitable solvent in which the compound is soluble and stable (e.g., methanol or a buffered solution).

-

Wavelength of Maximum Absorbance (λmax): Approximately 285 nm.

-

Procedure: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the sample solution is then measured, and its concentration is determined from the calibration curve.

Signaling Pathway and Mechanism of Action

Mefenamic Acid, and by extension this compound, functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes.[10] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Inhibition Pathway

Caption: Inhibition of COX-1 and COX-2 by this compound.

This diagram illustrates how this compound non-selectively inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever. The inhibition of COX-1 also affects its homeostatic functions, such as gastric protection and platelet aggregation.

Synthesis and Purification Workflow

The synthesis of Mefenamic Acid typically involves the condensation of o-chlorobenzoic acid with 2,3-dimethylaniline. A similar pathway would be used for this compound, utilizing a deuterated starting material.

General Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

This workflow outlines the key stages in producing high-purity this compound, from the initial reaction of the starting materials to the final purified product. The purification process typically involves steps like bleaching and recrystallization to remove impurities.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Axios Research [axios-research.com]

- 5. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]

- 6. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. medchemexpress.com [medchemexpress.com]

The Definitive Guide to Deuterated Mefenamic Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated mefenamic acid, focusing on its critical role as an internal standard in the quantitative analysis of mefenamic acid. This document covers the synthesis of deuterated mefenamic acid, its application in bioanalytical methods, and detailed experimental protocols.

Introduction

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic properties. Accurate quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as deuterated mefenamic acid, is the gold standard for quantitative analysis by mass spectrometry.[1][2] An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[1][2] Deuterated mefenamic acid (mefenamic acid-d4) is a commonly used internal standard for these purposes.

Synthesis of Deuterated Mefenamic Acid

The synthesis of deuterated mefenamic acid, specifically mefenamic acid-d4 where the deuterium atoms are incorporated into the benzoic acid ring, typically involves a modified Ullmann condensation reaction. This classical organic reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by copper.

A plausible synthetic route for mefenamic acid-d4 involves the coupling of deuterated o-chlorobenzoic acid with 2,3-dimethylaniline.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Mefenamic Acid-d4 via Ullmann condensation.

Experimental Protocol: Synthesis (Proposed)

-

Preparation of Deuterated Precursor: The synthesis would commence with the preparation of o-chlorobenzoic acid-d4. This can be achieved through various deuteration methods, such as acid-catalyzed hydrogen-deuterium exchange on o-chlorobenzoic acid using a strong deuterated acid (e.g., D₂SO₄) in D₂O at elevated temperatures. The extent of deuteration would need to be monitored by techniques like NMR or mass spectrometry.

-

Ullmann Condensation Reaction:

-

In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine o-chlorobenzoic acid-d4, 2,3-dimethylaniline, a copper catalyst (e.g., copper(I) iodide or copper powder), and a high-boiling point solvent (e.g., dimethylformamide or nitrobenzene).

-

The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude mefenamic acid-d4 is collected by filtration and washed with water.

-

Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity product.

-

-

Characterization: The final product should be thoroughly characterized to confirm its identity and isotopic purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Application of Deuterated Mefenamic Acid

Deuterated mefenamic acid is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of mefenamic acid in biological samples like plasma and serum.

Experimental Workflow for Bioanalysis

Caption: Workflow for bioanalysis using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

The following protocol is a representative example for the quantification of mefenamic acid in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of a working solution of mefenamic acid-d4 (internal standard) in methanol.

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of acetonitrile (protein precipitating agent) and vortex for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 70% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

| Parameter | Mefenamic Acid (Analyte) | Mefenamic Acid-d4 (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 240.1 | 244.1 |

| Product Ion (m/z) | 196.1 | 200.1 |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

| Dwell Time | 200 ms | 200 ms |

Quantitative Data Summary

The use of deuterated mefenamic acid as an internal standard allows for the development of robust and reliable quantitative methods. Below is a summary of typical performance characteristics of such an assay.

| Parameter | Typical Value |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) |

| Precision (% CV) | < 15% (except LLOQ < 20%) |

| Retention Time (Mefenamic Acid) | ~ 2.5 min |

| Retention Time (Mefenamic Acid-d4) | ~ 2.5 min |

Conclusion

Deuterated mefenamic acid serves as an indispensable tool for the accurate and precise quantification of mefenamic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the impact of experimental variability, leading to high-quality data essential for drug development and clinical research. The synthesis of mefenamic acid-d4, while requiring specialized techniques for isotopic labeling, follows established principles of organic chemistry. The analytical methods employing this internal standard are sensitive, specific, and robust, making them suitable for regulated bioanalysis.

References

Mefenamic Acid-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Mefenamic Acid-d3 when utilized as an internal standard in bioanalytical methods, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will provide a comprehensive overview of the principles governing its use, detailed experimental protocols, and a summary of relevant quantitative data.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The fundamental role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in analytical procedures. This compound, a stable isotope-labeled (SIL) version of Mefenamic Acid, serves as an ideal internal standard due to its near-identical physicochemical properties to the analyte of interest. The "mechanism of action" of this compound as an internal standard is not a pharmacological one but rather a physicochemical and analytical principle.

By introducing a known and constant amount of this compound to all samples, including calibration standards and quality controls, it experiences the same procedural variations as the endogenous, non-labeled Mefenamic Acid. These variations can occur during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and ionization in the mass spectrometer.

Because this compound co-elutes with Mefenamic Acid and has a nearly identical ionization efficiency, any sample-to-sample variation in signal intensity due to matrix effects or instrument fluctuation will affect both the analyte and the internal standard proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), which is slightly higher for the deuterated version due to the presence of deuterium atoms.

The quantification is therefore based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and precise quantification of the analyte.

Physicochemical Properties

The utility of this compound as an internal standard is rooted in its structural and chemical similarity to Mefenamic Acid. The primary difference is the substitution of three hydrogen atoms with deuterium, resulting in a slightly higher molecular weight.

| Property | Mefenamic Acid | This compound | Mefenamic Acid-d4 |

| Molecular Formula | C₁₅H₁₅NO₂ | C₁₅H₁₂D₃NO₂[1] | C₁₅H₁₁D₄NO₂[2][3][4] |

| Molecular Weight | 241.28 g/mol [5] | 244.30 g/mol [1] | 245.31 g/mol [2][6] |

| CAS Number | 61-68-7 | 1189707-81-0[1] | 1216745-79-7[2][3][4] |

| Melting Point | 230-231 °C[5] | Not available | Not available |

| Boiling Point | 398.8 °C | Not available | 398.8 °C at 760 mmHg[2] |

| LogP | 5.12[5] | Not available | 5.33[2] |

| Solubility | Slightly soluble in ethanol[7] | Not available | DMSO: Slightly soluble, Methanol: Slightly soluble[3][4] |

Experimental Protocol: Quantification of Mefenamic Acid in Rat Plasma using LC-MS/MS

This section details a validated high-throughput LC-MS/MS method for the quantification of mefenamic acid in rat plasma, utilizing Mefenamic Acid-d4 as an internal standard.[8]

Materials and Reagents

-

Analytes: Mefenamic Acid, Mefenamic Acid-d4 (Internal Standard)

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ammonium formate, Formic acid, HPLC grade water, Rat plasma with K2EDTA as anticoagulant.

Stock and Working Solutions

-

Stock Solutions: Prepare stock solutions of Mefenamic Acid and Mefenamic Acid-d4 in methanol at a concentration of 1000 µg/mL.

-

Working Solutions: Prepare working solutions by diluting the stock solutions in 50% methanol.

-

Internal Standard Working Solution: Prepare a 1000 ng/mL working solution of Mefenamic Acid-d4 daily.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma in a 96-well plate, add the internal standard working solution.

-

Add 0.1% formic acid in acetonitrile to precipitate the plasma proteins.

-

Vortex the plate to ensure thorough mixing.

-

Collect the supernatant (filtrate) under vacuum.

-

Evaporate the filtrate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm)

-

Mobile Phase: Isocratic mixture of 2 mM ammonium formate (containing 0.1% formic acid) and acetonitrile (30:70 v/v)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40.0 ± 2.0°C

-

Autosampler Temperature: 5 ± 2°C

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Ionization

-

Detection: Multiple Reaction Monitoring (MRM)

-

Retention Time:

-

Mefenamic Acid: ~2.28 minutes

-

Mefenamic Acid-d4: ~2.29 minutes

-

Quantitative Data Summary

The following tables summarize the validation data from the described LC-MS/MS method for the quantification of mefenamic acid using Mefenamic Acid-d4 as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLoQ)

| Parameter | Value |

| Linearity Range | 20.659 - 401355.430 ng/mL |

| Regression Model | Weighted linear regression |

| LLoQ | 20.659 ng/mL |

| Accuracy at LLoQ | 95.2% |

| Precision at LLoQ (%CV) | 3.5% |

Data sourced from a high-throughput LC-MS/MS method for the quantitation of Mefenamic Acid in rat plasma.[8]

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Nominal) | Precision (%CV) |

| LLoQ QC | 413.180 | 95.2 | 3.5 |

| Low QC (LQC) | 1220.760 | Not specified | Not specified |

| Medium QC I (MQC-I) | 34779.500 | Not specified | Not specified |

| Medium QC II (MQC-II) | 194765.200 | Not specified | Not specified |

| High QC (HQC) | 295625.750 | Not specified | Not specified |

Data sourced from a high-throughput LC-MS/MS method for the quantitation of Mefenamic Acid in rat plasma.[8] Note: Specific accuracy and precision values for LQC, MQC, and HQC were not provided in the source material.

Mandatory Visualizations

Diagram 1: Chemical Structures

Caption: Structures of Mefenamic Acid and its deuterated internal standard.

Diagram 2: Bioanalytical Workflow

Caption: A typical workflow for quantifying Mefenamic Acid using an internal standard.

Diagram 3: Principle of Internal Standard Correction

Caption: How the ratio of analyte to internal standard corrects for signal variability.

References

- 1. This compound | CAS#:1189707-81-0 | Chemsrc [chemsrc.com]

- 2. Mefenamic acid D4 | CAS#:1216745-79-7 | Chemsrc [chemsrc.com]

- 3. Mefenamic Acid-d4 | CAS 1216745-79-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mefenamic Acid D4 | C15H15NO2 | CID 45359018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to Isotopic Labeling with Mefenamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mefenamic Acid-d3, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid. It is intended to serve as a technical resource, detailing its properties, synthesis, and applications, with a focus on its use in research and drug development.

Introduction to Mefenamic Acid and Isotopic Labeling

Mefenamic acid is a member of the anthranilic acid derivative class of NSAIDs and is utilized for the management of mild to moderate pain.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2]

Isotopic labeling is a technique used to track the passage of a substance through a system. In the context of drug development, stable isotopes like deuterium (²H or D) are incorporated into a drug molecule.[3] this compound is the deuterium-labeled counterpart of Mefenamic acid.[2] This labeling allows researchers to distinguish the drug from its endogenous counterparts and its metabolites, making it an invaluable tool in pharmacokinetic and metabolic studies.[3] The substitution of hydrogen with deuterium can also influence the drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[3]

Physicochemical and Pharmacokinetic Properties

This compound is primarily used as an internal standard in quantitative bioanalysis.[4] The introduction of three deuterium atoms results in a predictable mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of Mefenamic Acid and this compound

| Property | Mefenamic Acid | This compound |

| Molecular Formula | C₁₅H₁₅NO₂ | C₁₅H₁₂D₃NO₂ |

| Molar Mass | 241.29 g/mol [1] | 244.31 g/mol |

| Isotopic Purity | Not Applicable | ≥98% |

Table 2: Pharmacokinetic Parameters of Mefenamic Acid (Oral Administration)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 5.94 ± 2.51 mg/L | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1.04 ± 0.50 h | [5] |

| Elimination Half-life (t½) | 2.12 ± 0.69 h | [5] |

| Area Under the Curve (AUC) | 18.19 ± 4.05 mg·h/L | [5] |

| Protein Binding | >90% | |

| Metabolism | Primarily by CYP2C9 | [6] |

Note: The pharmacokinetic parameters for this compound are not extensively published as it is predominantly used as an internal standard. However, the kinetic isotope effect may lead to a slightly longer half-life and altered clearance compared to the unlabeled drug.

Synthesis of this compound

The synthesis would likely involve a multi-step process:

-

Deuteration of a Precursor: A suitable precursor, such as 2-amino-3-methylbenzoic acid or a protected derivative, would undergo a reaction to introduce a trideuteromethyl group (-CD₃). This could potentially be achieved using a deuterated methylating agent like iodomethane-d₃ (CD₃I) or by employing a more complex strategy involving reduction of a carboxylic acid or ester with a deuterating agent.

-

Synthesis of Deuterated 2,3-Dimethylaniline: The deuterated precursor would then be converted to 2,3-dimethylaniline-d₃.

-

Ullmann Condensation: The final step would be an Ullmann condensation reaction between the deuterated 2,3-dimethylaniline-d₃ and 2-chlorobenzoic acid to yield this compound.

Further research and experimental validation would be required to optimize such a synthetic route.

Experimental Protocols

Quantification of Mefenamic Acid in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a method for Mefenamic Acid-d4 and is suitable for the quantification of mefenamic acid in plasma samples.[4]

4.1.1. Materials and Reagents

-

Mefenamic Acid reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Drug-free plasma for calibration standards and quality controls

4.1.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Mefenamic Acid: m/z 240.1 → 196.1

-

This compound: m/z 243.1 → 199.1

-

4.1.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Mefenamic Acid) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

Visualizations

Metabolic Pathway of Mefenamic Acid

Caption: Metabolic pathway of Mefenamic Acid.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a pharmacokinetic study using this compound.

Conclusion

This compound is a critical tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for accurate and precise quantification of mefenamic acid in complex biological matrices. The principles and protocols outlined in this guide provide a foundation for the effective application of this compound in scientific research and drug development, ultimately contributing to a better understanding of the behavior of this widely used NSAID in biological systems.

References

- 1. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Mefenamic Acid-d3 supplier information and specifications

This in-depth guide provides crucial technical information for researchers, scientists, and drug development professionals working with Mefenamic Acid-d3. The document outlines supplier details, comprehensive specifications, and relevant experimental applications, with a focus on its use as an internal standard in analytical assays.

Overview of this compound

This compound is the deuterated form of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] As a stable isotope-labeled compound, it serves as an ideal internal standard for mass spectrometry-based quantification of mefenamic acid in various biological matrices.[1][2] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte without significantly altering its chemical properties.

Mefenamic acid itself is an analgesic and anti-inflammatory agent that acts as a competitive inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4]

Supplier Information and Product Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize key product specifications from a selection of these suppliers to facilitate comparison.

Table 1: General Product Specifications

| Specification | Value |

| IUPAC Name | 2-((2,3-dimethylphenyl)amino)benzoic acid-d3 |

| Alternate Names | 2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3, Mefacit-d3, Mefenacid-d3, Mephenamic Acid-d3[5][6] |

| CAS Number | 1189707-81-0[1][5][7] |

| Molecular Formula | C₁₅H₁₂D₃NO₂[5][8] |

| Molecular Weight | Approximately 244.30 g/mol [1][5] |

| Unlabeled CAS | 61-68-7[1] |

Table 2: Supplier-Specific Specifications

| Supplier | Catalog Number | Purity | Storage Temperature |

| Santa Cruz Biotechnology | sc-212398 | ≥98%[5] | Room Temperature |

| Axios Research | AR-M01249 / AR-M04108[8] | Not specified | Not specified |

| MedchemExpress | HY-B0574S | >98% | Room Temperature[1] |

| LGC Standards | TRC-M225002 | >95% (HPLC)[7] | -20°C[7] |

| MyBioSource | MBS6034749 | Not specified | Not specified |

Note: Purity and storage conditions may vary by lot. Always refer to the supplier's Certificate of Analysis for the most accurate and lot-specific data.

Mechanism of Action: COX Inhibition Pathway

Mefenamic acid, the parent compound of this compound, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammation cascade.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of mefenamic acid in biological samples (e.g., plasma, urine) and pharmaceutical formulations. Below is a generalized workflow for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalytical method.

General Workflow for Bioanalytical Quantification

This workflow outlines the key steps for using this compound as an internal standard in a typical pharmacokinetic study.

Detailed Methodologies

Objective: To accurately determine the concentration of mefenamic acid in a rat plasma sample.

Materials:

-

Mefenamic Acid reference standard

-

This compound (Internal Standard)

-

Rat plasma (blank)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Water (HPLC-grade)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Mefenamic Acid in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Mefenamic Acid stock solution with blank rat plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibration standard, QC, or unknown), add 10 µL of a this compound working solution (e.g., 100 ng/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

Mefenamic Acid: Q1 240.1 -> Q3 196.1

-

This compound: Q1 243.1 -> Q3 199.1

-

(Note: These transitions are examples and should be optimized on the specific instrument used.)

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Mefenamic Acid / this compound) against the nominal concentration of the calibration standards.

-

Apply a weighted linear regression to the calibration curve.

-

Determine the concentration of mefenamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Research Applications and Context

While this compound is primarily used as an analytical tool, the research on its parent compound provides the context for its application. Studies have investigated the effects of mefenamic acid in various experimental models, highlighting its therapeutic potential beyond pain and inflammation.

-

Neuroprotection: Mefenamic acid has shown neuroprotective effects in in vitro and in vivo models of Alzheimer's disease and ischemic stroke.[9][10]

-

Osteoarthritis: It is used to control the symptoms of osteoarthritis, although its effects on cartilage and bone protection are still under investigation.[11]

-

Cognitive Function: A clinical trial suggested that mefenamic acid treatment may help maintain or improve cognitive function in certain patient populations.[12]

For researchers investigating the pharmacokinetics or efficacy of mefenamic acid in these or other therapeutic areas, this compound is an indispensable tool for generating accurate and reproducible quantitative data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1189707-81-0 | Chemsrc [chemsrc.com]

- 3. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. scbt.com [scbt.com]

- 6. mybiosource.com [mybiosource.com]

- 7. This compound (major) | LGC Standards [lgcstandards.com]

- 8. This compound | Axios Research [axios-research.com]

- 9. Mefenamic acid shows neuroprotective effects and improves cognitive impairment in in vitro and in vivo Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mefenamic acid decreases inflammation but not joint lesions in experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improve cognitive impairment using mefenamic acid non-steroidal anti-inflammatory therapy: additional beneficial effect found in a controlled clinical trial for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Mefenamic Acid in Rat Plasma using Mefenamic Acid-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid in rat plasma. The assay utilizes a stable isotope-labeled internal standard, Mefenamic Acid-d3, to ensure high accuracy and precision. A simple and rapid protein precipitation method is employed for sample preparation, making it suitable for routine analysis in research and drug development settings. The method demonstrates excellent linearity over a wide concentration range with high recovery and minimal matrix effects.

Introduction

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of mild to moderate pain.[1] Accurate quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] This document provides a detailed protocol for the analysis of mefenamic acid in rat plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Mefenamic Acid (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS grade Methanol (Thermo Fisher Scientific)[1]

-

LC-MS grade Acetonitrile (Thermo Fisher Scientific)[1]

-

Ammonium formate (Merck Specialties)[1]

-

Formic acid (Honeywell)[2]

-

HPLC grade water (Milli-Q system, Millipore)[1]

-

Rat plasma with K2EDTA as anticoagulant (Aptus Biosciences)[1]

Stock and Working Solutions

-

Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mefenamic acid reference standard in methanol.[1]

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]

-

Working Solutions: Prepare working solutions of mefenamic acid and the internal standard by diluting the stock solutions with 50% methanol. Store all solutions at 2-8°C.[1]

Sample Preparation

A protein precipitation method is used for sample preparation:

-

Spike 100 µL of rat plasma with the appropriate working solutions of mefenamic acid for calibration standards and quality control (QC) samples.[1]

-

Add the internal standard working solution to all samples, standards, and QCs.[1]

-

Transfer the mixture to a 96-well plate.[1]

-

Add 0.1% formic acid in acetonitrile for protein precipitation.[1]

-

Vortex the plate to ensure thorough mixing.[1]

-

Collect the filtrate under vacuum.[1]

-

Evaporate the filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with a turbo ion spray interface.[1]

Table 1: Chromatographic Conditions [1]

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent[1] |

| Column | BDS Hypersil C8, 3 µm, 100 x 4.6 mm[1] |

| Mobile Phase | 2 mM Ammonium Formate (with 0.1% Formic Acid) and Acetonitrile (30:70 v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 40.0 ± 2.0°C[1] |

| Injection Volume | 2 µL[1] |

| Autosampler Temp. | 5 ± 2°C[1] |

| Total Run Time | 3.2 minutes[1] |

Table 2: Mass Spectrometric Conditions [1]

| Parameter | Mefenamic Acid | This compound (Internal Standard) |

| Ionization Mode | Positive Ionization[1] | Positive Ionization[1] |

| MRM Transition (m/z) | To be optimized, expected ~242.1 -> 198.1 | To be optimized, expected ~245.1 -> 201.1 |

| Dwell Time | 200 ms[3] | 200 ms |

| Curtain Gas (CUR) | To be optimized[1] | To be optimized[1] |

| Collision Energy (CE) | To be optimized[1] | To be optimized[1] |

Note: The provided MRM transitions for Mefenamic Acid in negative ion mode are m/z 240.0 → 196.3.[3] The optimal transitions for positive mode and for the d3-internal standard should be determined empirically.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

Table 3: Linearity and Sensitivity [1]

| Parameter | Result |

| Linearity Range | 20.659 to 20067.772 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.9995[1] |

| Lower Limit of Quantitation (LLOQ) | 20.659 ng/mL[1] |

| LLOQ Accuracy | 95.2%[1] |

| LLOQ Precision (%CV) | 3.5%[1] |

Table 4: Accuracy and Precision of Quality Control Samples [1]

| QC Level | Nominal Conc. (ng/mL) | Accuracy (%Nominal) | Precision (%CV) |

| LQC | 1220.760 | 97.0 - 100.4 | ≤ 7.8 |

| MQC-I | 34779.500 | 97.0 - 100.4 | ≤ 7.8 |

| MQC-II | 194765.200 | 97.0 - 100.4 | ≤ 7.8 |

| HQC | 295625.750 | 97.0 - 100.4 | ≤ 7.8 |

The high-throughput method demonstrates excellent accuracy and precision across a wide range of concentrations, making it suitable for pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures reliable quantification by correcting for any variability during the analytical process.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of mefenamic acid.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of mefenamic acid in rat plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput bioanalysis in a research and development environment. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and linearity.

References

- 1. impactfactor.org [impactfactor.org]

- 2. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Mefenamic Acid in Plasma using Mefenamic Acid-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Accurate quantification of mefenamic acid in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of mefenamic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Mefenamic Acid-d3 as the stable isotope-labeled internal standard (IS). The use of an isotopically labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

The described method utilizes a straightforward protein precipitation technique for sample preparation, offering a high-throughput workflow suitable for the analysis of a large number of samples. Chromatographic separation is achieved on a C8 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode.

Experimental Protocols

Materials and Reagents

-

Mefenamic Acid (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Human Plasma (with anticoagulant)

-

Ultrapure Water

Stock and Working Solutions

-

Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mefenamic acid reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions of mefenamic acid for calibration standards and quality control (QC) samples by serial dilution of the stock solution with 50% methanol.

-

Internal Standard Working Solution (1000 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add a specified amount of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

Column: BDS Hypersil C8, 3 µm, 100 x 4.6 mm.[4]

-

Mobile Phase: An isocratic mixture of 2 mM ammonium formate (with 0.1% formic acid) and acetonitrile (30:70 v/v).[4]

-

Flow Rate: 0.8 mL/min.[4]

-

Column Temperature: 40 ± 2°C.[4]

-

Injection Volume: 2 µL.[4]

-

Autosampler Temperature: 5 ± 2°C.[4]

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Multiple Reaction Monitoring (MRM) Transitions:

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar validated assays.

Table 1: UPLC-MS/MS System Parameters [4]

| Parameter | Condition |

| HPLC System | Agilent 1200 or equivalent |

| Column | BDS Hypersil C8, 3 µm, 100 x 4.6 mm |

| Mobile Phase | 2 mM Ammonium Formate (0.1% Formic Acid) : Acetonitrile (30:70 v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 ± 2°C |

| Autosampler Temp. | 5 ± 2°C |

| Mass Spectrometer | API-4000 or equivalent |

| Ionization Mode | Negative Ion Electrospray |

| MRM Transitions | Mefenamic Acid: 240.0 → 196.3; this compound: ~243.0 → ~199.3 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 20 - 6000 ng/mL[5][6] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL[5][6] |

| Mean Recovery | ~73%[5][6] |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of Mefenamic Acid in plasma.

Caption: Rationale for using a stable isotope-labeled internal standard.

References

- 1. [PDF] Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 2. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. impactfactor.org [impactfactor.org]

- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Pharmacokinetic Analysis of Mefenamic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Mefenamic Acid in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Mefenamic Acid-d4, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies in drug development. The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and presents typical pharmacokinetic parameters.

Introduction

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It functions by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][2] Accurate determination of Mefenamic Acid concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard (IS) is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing.[3] This document provides a comprehensive protocol for a high-throughput pharmacokinetic study of Mefenamic Acid in human plasma.

Experimental Protocols

Materials and Reagents

-

Mefenamic Acid (analytical standard)

-

Mefenamic Acid-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (blank)

-

Deionized water

Preparation of Stock and Working Solutions

-

Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mefenamic Acid in methanol to obtain a final concentration of 1 mg/mL.

-

Mefenamic Acid-d4 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Mefenamic Acid-d4 in methanol.[3]

-

Working Solutions: Prepare serial dilutions of the Mefenamic Acid stock solution in 50% methanol to create calibration standards and quality control (QC) samples.[3] A working solution of the internal standard (e.g., 100 ng/mL) is prepared by diluting the Mefenamic Acid-d4 stock solution in acetonitrile with 0.1% formic acid.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution to each tube.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 x g for 6 minutes at room temperature.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography system.

-

Column: BDS Hypersil C8, 3 µm, 100 x 4.6 mm.[3]

-